3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide
Description
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-19-13(20)10-4-3-5-11(8-10)21-12-6-1-2-7-18-12/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPUTRVHZMBKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and π-π interactions with target proteins, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural differences and their implications:
*Estimated based on structural formula.
Key Observations:
- Trifluoroethyl vs. Trifluoromethyl : The target compound’s trifluoroethyl group offers a balance between lipophilicity and steric effects compared to trifluoromethyl analogs (e.g., compound in ), which are bulkier and more lipophilic .
- Pyridyloxy vs.
- Fluorine Count : Higher fluorine content (e.g., in F44 ) correlates with increased metabolic stability but risks poor aqueous solubility, a trade-off mitigated in the target compound by moderate fluorination .
Biological Activity
3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by its unique structural components: a benzamide core, a pyridin-2-yloxy substituent, and a trifluoroethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Reacting 3-hydroxybenzoic acid with 2-chloropyridine to yield 3-(pyridin-2-yloxy)benzoic acid.
- Final Product Formation : Coupling the intermediate with 2,2,2-trifluoroethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to produce the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyridin-2-yloxy group facilitates hydrogen bonding and π-π interactions with target proteins, while the trifluoroethyl group enhances lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression. The compound's activity has been explored in relation to cyclooxygenase (COX) inhibition:
| Compound Name | IC50 (μM) | Classification |
|---|---|---|
| This compound | TBD | Potential COX Inhibitor |
| Similar Compounds | Varies | Active/Inactive |
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated various derivatives of benzamide compounds for their antitumor activity against cell lines such as A549 and MCF-7. The results indicated that modifications similar to those found in this compound could enhance inhibitory effects against cancer cell proliferation .
- Example Data :
- Compound : Derivative A
- IC50 Values : A549 (5.29 μM), MCF-7 (9.23 μM)
- Example Data :
- Inhibition Studies : The compound has been investigated for its role in inhibiting specific pathways linked to inflammation and tumor growth. For instance, it has shown promise in inhibiting enzymes like COX-1 and COX-2, which are critical in inflammatory responses .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is influenced by its lipophilic nature due to the trifluoroethyl group. This property may enhance absorption and bioavailability but also necessitates careful evaluation of toxicity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
